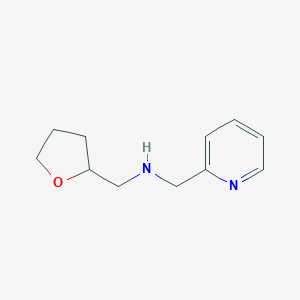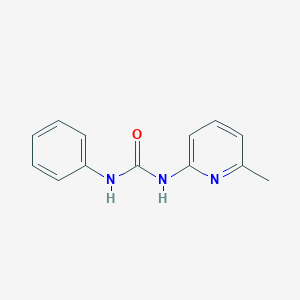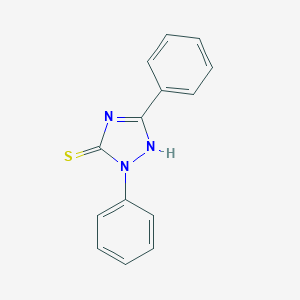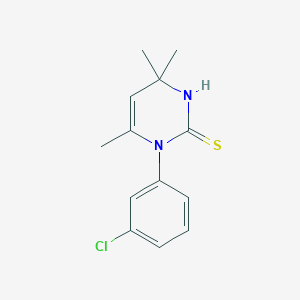
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. In addition, it may interfere with the function of proteins involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the replication of viruses and bacteria. In addition, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- in lab experiments include its high purity, stability, and ease of synthesis. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-. One potential area of investigation is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to explore the potential applications of this compound in the field of materials science.
Métodos De Síntesis
The synthesis of 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- can be achieved using different methods. One of the most common methods involves the reaction of 1,3-dimethylbarbituric acid with m-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to reflux for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been found to exhibit neuroprotective and anti-inflammatory effects. In the field of materials science, this compound has been used as a precursor for the synthesis of various metal complexes.
Propiedades
Número CAS |
37489-49-9 |
|---|---|
Nombre del producto |
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- |
Fórmula molecular |
C13H15ClN2S |
Peso molecular |
266.79 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3,(H,15,17) |
Clave InChI |
HSKCSMAIVPLPLJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(N=C(N1C2=CC(=CC=C2)Cl)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C |
Otros números CAS |
37489-49-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



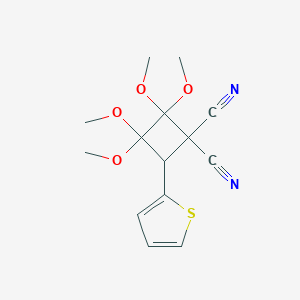
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
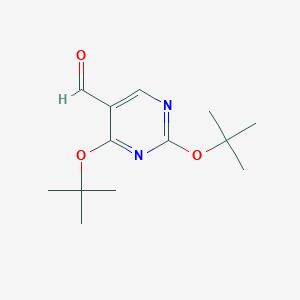

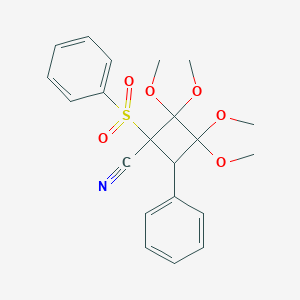
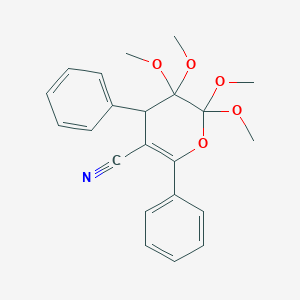
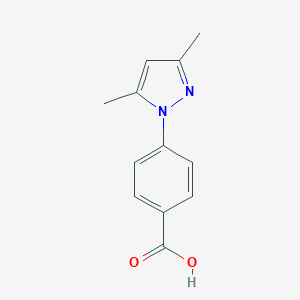

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)


